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Introduction
Prolycopene, a poly-cis-isomer of lycopene found in specific tomato varieties like the tangerine

tomato, has garnered significant interest due to its enhanced bioavailability compared to the all-

trans-lycopene prevalent in common red tomatoes.[1][2] In vitro methods offer a rapid, cost-

effective, and reproducible approach to screen and understand the factors influencing

prolycopene's bioavailability before embarking on expensive and time-consuming in vivo

studies.[3][4][5] These methods are invaluable for formulation development, food processing

optimization, and elucidating the mechanisms of absorption.

This document provides detailed application notes and protocols for the two most common in

vitro models used to assess prolycopene bioavailability: the simulated gastrointestinal

digestion model to determine bioaccessibility and the Caco-2 cell culture model to evaluate

intestinal uptake and transport.

Key Concepts in Prolycopene Bioavailability
Bioavailability: The fraction of an ingested nutrient or compound that reaches the systemic

circulation and is available for use by the body.

Bioaccessibility: The quantity of a compound that is released from its food matrix in the

gastrointestinal tract and becomes available for absorption.[6] In vitro, this is often measured
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as the amount of prolycopene incorporated into micelles after simulated digestion.[3][4]

Prolycopene vs. All-trans-lycopene: Prolycopene, being a cis-isomer, is more soluble in

mixed micelles and has a lower tendency to aggregate, which contributes to its superior

bioavailability compared to the all-trans form.[7][8] Studies have shown that the

bioavailability of lycopene from tangerine tomatoes (rich in prolycopene) can be up to 8.5

times higher than from red tomatoes.[1][2]

Data Presentation: Quantitative Comparison of
Lycopene Isomer Bioavailability
The following tables summarize quantitative data from various in vitro and in vivo studies,

highlighting the differences in bioaccessibility and bioavailability between prolycopene (cis-

lycopene) and all-trans-lycopene.

Table 1: In Vitro Bioaccessibility and Cellular Uptake of Lycopene Isomers

Parameter
Prolycopene
(cis-isomers)

All-trans-
lycopene

Key Findings Reference

Micellarization

Efficiency
Higher Lower

Cis-isomers are

more readily

incorporated into

mixed micelles.

[2][7]

Caco-2 Cell

Accumulation

26-30% of

micellarized

amount

Lower than cis-

isomers

Caco-2 cells

show preferential

uptake of cis-

isomers.

[9]

Overall

Bioaccessibility

Significantly

Higher
Lower

Processing that

induces

isomerization to

cis-forms

increases

bioaccessibility.

[10][11]

Table 2: In Vivo Bioavailability of Lycopene from Different Sources
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Source
Predominant
Lycopene
Isomer

Relative
Bioavailability

Key Findings Reference

Tangerine

Tomato Juice

Prolycopene

(tetra-cis)

8.5-fold higher

than red tomato

juice

Demonstrates

the superior

bioavailability of

naturally

occurring cis-

lycopene.

[1][2]

Heat-processed

Tomato Sauce

Increased cis-

isomers

Higher than all-

trans-rich sauce

Thermal

processing can

increase the

proportion of

more

bioavailable cis-

isomers.

[12]

Fresh Red

Tomatoes

All-trans-

lycopene
Baseline

The crystalline

structure of all-

trans-lycopene in

raw tomatoes

limits its

bioavailability.

[2]

Experimental Workflows and Signaling Pathways
Overall Workflow for In Vitro Prolycopene Bioavailability
Assessment
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Caption: Overall workflow for assessing prolycopene bioavailability in vitro.
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Cellular Uptake of Prolycopene in Caco-2 Cells
The uptake of carotenoids, including prolycopene, by intestinal cells is a complex process that

involves both passive diffusion and protein-mediated transport.[3][6] The Scavenger Receptor

Class B Type I (SR-BI) has been identified as a key transporter for lycopene uptake in Caco-2

cells.[6]

Intestinal Lumen

Caco-2 Cell

Apical Membrane

Mixed Micelle
(containing Prolycopene)

SR-BI Transporter Facilitated Transport 

Passive Diffusion

Intracellular Prolycopene Packaging into Chylomicrons Basolateral Efflux

Click to download full resolution via product page

Caption: Prolycopene uptake by Caco-2 intestinal cells.

Experimental Protocols
Protocol 1: In Vitro Simulated Gastrointestinal Digestion
for Prolycopene Bioaccessibility
This protocol simulates the physiological conditions of the human stomach and small intestine

to determine the fraction of prolycopene that is released from the food matrix and incorporated

into mixed micelles.

Materials:

Prolycopene-containing food sample or formulation
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Simulated Salivary Fluid (SSF): Prepare according to standardized protocols (e.g.,

INFOGEST).

Simulated Gastric Fluid (SGF): Porcine pepsin in 0.1 M HCl, pH adjusted to 2.0.

Simulated Intestinal Fluid (SIF): Porcine pancreatin and bile extract in a buffer solution, pH

adjusted to 7.0.

pH meter, water bath shaker (37°C), centrifuge.

Hexane, ethanol, acetone, butylated hydroxytoluene (BHT) for extraction.

HPLC system with a C30 column and UV/Vis detector.

Procedure:

Sample Preparation: Homogenize a known amount of the prolycopene-containing sample.

Oral Phase (Optional): Mix the sample with SSF and incubate at 37°C for 5-10 minutes with

gentle mixing.

Gastric Phase:

Add SGF (containing pepsin) to the oral digest.

Adjust the pH to 2.0 with 1 M HCl.

Incubate at 37°C for 1-2 hours in a shaking water bath.

Intestinal Phase:

Add SIF (containing pancreatin and bile salts) to the gastric chyme.

Adjust the pH to 7.0 with 1 M NaOH.

Incubate at 37°C for 2 hours in a shaking water bath.

Micelle Isolation:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b1248880?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1248880?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Transfer the final digest to centrifuge tubes.

Centrifuge at high speed (e.g., 10,000 x g) for 45 minutes at 4°C to separate the micellar

fraction (supernatant) from the undigested food pellet.

Prolycopene Extraction:

Carefully collect the supernatant (micellar fraction).

Extract prolycopene from a known volume of the micellar fraction using a mixture of

hexane:ethanol:acetone (2:1:1 v/v/v) containing BHT to prevent oxidation.

Quantification:

Analyze the extracted prolycopene content using HPLC with a C30 reverse-phase

column. Detection is typically performed at ~450-475 nm.

Calculate the bioaccessibility as the percentage of prolycopene in the micellar fraction

relative to the initial amount in the sample.

Protocol 2: Caco-2 Cell Uptake of Bioaccessible
Prolycopene
This protocol uses the human intestinal Caco-2 cell line, which differentiates into a monolayer

of enterocyte-like cells, to model the uptake of prolycopene from the micellar fraction obtained

in Protocol 1.

Materials:

Differentiated Caco-2 cells cultured on permeable supports (e.g., Transwell® inserts).

Dulbecco's Modified Eagle Medium (DMEM) with supplements (FBS, penicillin-

streptomycin).

Micellar fraction containing prolycopene from Protocol 1.

Phosphate-buffered saline (PBS).
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Cell lysis buffer.

Hexane, ethanol, acetone, BHT for extraction.

HPLC system.

Procedure:

Caco-2 Cell Culture:

Seed Caco-2 cells on permeable inserts and culture for 21 days to allow for differentiation

into a polarized monolayer.

Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance

(TEER).

Uptake Experiment:

Wash the Caco-2 cell monolayers with warm PBS.

Add the bioaccessible micellar fraction (from Protocol 1, diluted in serum-free medium) to

the apical side of the inserts.

Add fresh serum-free medium to the basolateral side.

Incubate for a specified period (e.g., 2-6 hours) at 37°C in a CO2 incubator.

Cell Lysis and Extraction:

After incubation, remove the apical and basolateral media.

Wash the cell monolayers multiple times with cold PBS to remove surface-bound

prolycopene.

Lyse the cells directly in the inserts using a suitable lysis buffer.

Scrape the cells and collect the lysate.

Extract prolycopene from the cell lysate using a hexane:ethanol:acetone mixture.
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Quantification:

Analyze the prolycopene content in the cell extract by HPLC.

Cellular uptake can be expressed as the amount of prolycopene accumulated in the cells

per unit of protein or as a percentage of the initial amount added to the apical side.

Transport Assessment (Optional):

To assess transport across the monolayer, prolycopene can also be extracted and

quantified from the basolateral medium.

Conclusion
The combination of a simulated digestion model followed by a Caco-2 cell uptake assay

provides a robust in vitro system for assessing the bioavailability of prolycopene.[4] These

methods are instrumental for screening different formulations and food matrices to enhance the

delivery of this promising bioactive compound. The consistently observed higher

bioaccessibility and cellular uptake of prolycopene compared to all-trans-lycopene

underscores the importance of considering isomeric forms in nutritional and pharmaceutical

research.[9][12] Further research into the specific transport mechanisms will continue to refine

our understanding and allow for more targeted strategies to maximize prolycopene's health

benefits.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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